
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where cobalt is in the +3 oxidation state and is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone ligand. This compound is known for its stability and is widely used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cobalt salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method includes dissolving cobalt(III) chloride in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The reaction mixture is stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
化学反応の分析
Types of Reactions
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where cobalt(III) is reduced to cobalt(II).
Reduction: It can also undergo reduction reactions, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) complexes, while reduction can produce cobalt(II) or even cobalt(0) species.
科学的研究の応用
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and electronic components.
作用機序
The mechanism of action of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack. The 2,2,6,6-tetramethylheptane-3,5-dione ligand stabilizes the cobalt center and enhances its reactivity.
類似化合物との比較
Similar Compounds
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high oxidation state and stability. Unlike its nickel and copper counterparts, the cobalt complex exhibits distinct redox properties and higher catalytic activity in certain reactions. The iron complex, while similar, often shows different reactivity patterns due to the different electronic configuration of iron.
特性
分子式 |
C33H57CoO6 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC名 |
cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
VHYLFWHEKGBCBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


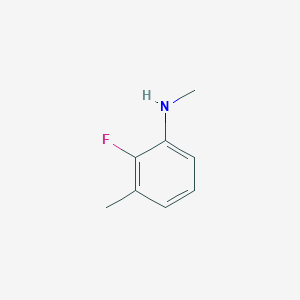
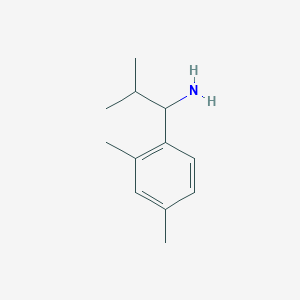
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
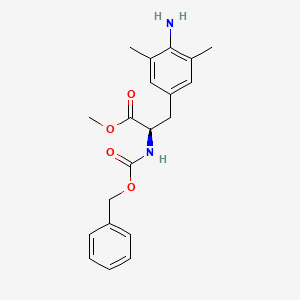

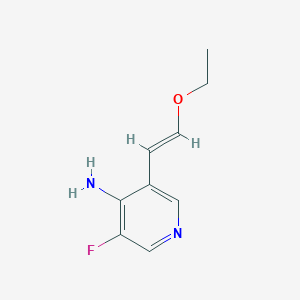
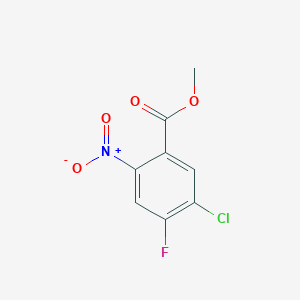

![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
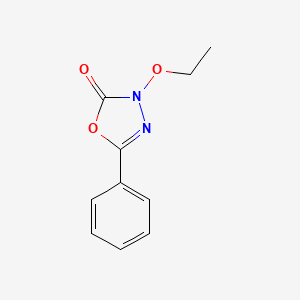

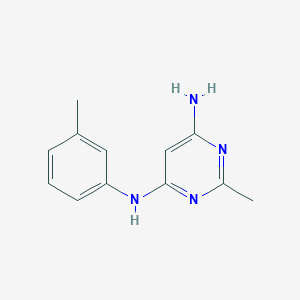

![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
